2,6-Dibromo-3,5-bis(trifluoromethyl)aniline
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Overview
Description
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline is a chemical compound with the molecular formula C8H3Br2F6N and a molecular weight of 386.918 g/mol . This compound is characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to an aniline ring. It is often used in early discovery research due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dibromo-3,5-bis(trifluoromethyl)aniline typically involves the bromination of 3,5-bis(trifluoromethyl)aniline. The reaction is carried out under controlled conditions to ensure the selective bromination at the 2 and 6 positions of the aniline ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The process involves careful control of temperature, reaction time, and the concentration of reagents to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents such as organometallic compounds.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as Grignard reagents or organolithium compounds.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
Substitution Reactions: Formation of substituted anilines.
Oxidation Reactions: Formation of quinones.
Reduction Reactions: Formation of amines.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of complex organic molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6-Dibromo-3,5-bis(trifluoromethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups enhance its binding affinity and specificity towards these targets. The compound can modulate various biochemical pathways by inhibiting or activating specific enzymes, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Bis(trifluoromethyl)aniline: Lacks the bromine atoms, making it less reactive in certain substitution reactions.
2,6-Dibromo-4-(trifluoromethyl)aniline: Has a different substitution pattern, affecting its chemical reactivity and applications.
Uniqueness
2,6-Dibromo-3,5-bis(trifluoromethyl)aniline is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties. These groups enhance its reactivity and make it a valuable intermediate in organic synthesis and research .
Properties
CAS No. |
133861-33-3 |
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Molecular Formula |
C8H3Br2F6N |
Molecular Weight |
386.91 g/mol |
IUPAC Name |
2,6-dibromo-3,5-bis(trifluoromethyl)aniline |
InChI |
InChI=1S/C8H3Br2F6N/c9-4-2(7(11,12)13)1-3(8(14,15)16)5(10)6(4)17/h1H,17H2 |
InChI Key |
FFGIDWLBPMXQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C(=C1C(F)(F)F)Br)N)Br)C(F)(F)F |
Origin of Product |
United States |
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